2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Natural Product Isolation
- Novel compounds structurally related to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid have been isolated from Turkish lichens. These include compounds with diverse skeletons and unique chemical properties, identified using techniques like IR, UV, NMR, and mass spectrometry (Kirmizigul et al., 2003).
Chemical Synthesis and Reactivity
- In a study focusing on the synthesis and chemical reactivity of novel compounds, derivatives structurally similar to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid were explored. These derivatives were used as building blocks for constructing various nitrogen heterocyclic compounds, demonstrating significant versatility in chemical synthesis (Farouk et al., 2021).
Antimicrobial Applications
- Similar compounds to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (Sah et al., 2014).
Metabolic Studies
- Metabolic studies involving compounds analogous to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid have been conducted, revealing various metabolic pathways and the identification of metabolites. These studies contribute to the understanding of drug metabolism and the effects of such compounds in biological systems (Kanamori et al., 2002).
Structural Studies and Crystallography
- Structural and crystallographic studies on compounds similar to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid have been performed to understand their molecular configuration, crystalline structure, and hydrogen bonding patterns. These studies are crucial for the design of new compounds with desired physical and chemical properties (Guzei et al., 2010).
Herbicidal Activity
- Research on derivatives of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid has shown promising results in the field of agriculture, particularly in the development of selective herbicides. These studies highlight the potential agricultural applications of such compounds (Hayashi, 1990).
Safety And Hazards
This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please consult with a chemical expert or a relevant database for more specific information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(4-chloro-5-iodo-2-methoxyanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO3/c1-15-8-2-5(10)6(11)3-7(8)12-4-9(13)14/h2-3,12H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPYOBOGAPTLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(=O)O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266972 | |
Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid | |
CAS RN |
1508278-51-0 | |
Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1508278-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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